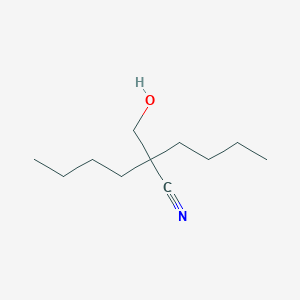

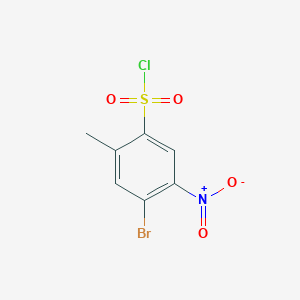

![molecular formula C8H13ClF3NO B2434423 6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2361644-13-3](/img/structure/B2434423.png)

6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an active area of research . The addition of substoichiometric amounts of AgF and 2,6-difluoropyridine ligand substantially increased the reaction yield and allowed synthesis of aryl trifluoromethyl ethers containing alkyl, carbomethoxy, cyano, carbamoyl .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group and the azaspiroheptane ring. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the trifluoromethyl group and the azaspiroheptane ring. Trifluoromethyl groups can impart unique physicochemical properties to a compound .Scientific Research Applications

Synthesis and Chemistry

Synthesis of Sterically Constrained Amino Acids

The compound has been utilized in the synthesis of novel amino acids, like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are significant in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Stability and Solubility of Spirocyclic Compounds

Improved synthesis methods have been developed for 2-oxa-6-azaspiro[3.3]heptane, providing more stable and soluble sulfonic acid salt forms. This enhances the range of reaction conditions available for spirobicyclic compounds (van der Haas et al., 2017).

Development of Bifunctional Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates have been synthesized for further selective derivation. This creates an entry point to compounds that complement piperidine ring systems, beneficial in drug discovery (Meyers et al., 2009).

Drug Discovery

Development of Angular Spirocyclic Azetidines

Angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These are crucial for drug discovery, enabling the creation of functionalized derivatives (Guerot et al., 2011).

Antibacterial Agents

Novel quinoline derivatives incorporating the azaspiro[2.4]heptane structure have shown potent in vitro antibacterial activity against respiratory pathogens. This includes efficacy against multidrug-resistant and quinolone-resistant strains, demonstrating the compound's potential in treating respiratory infections (Odagiri et al., 2013).

Molecular Structure and Properties

Cyclobutane-Derived Diamines

Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been explored as diamine building blocks in drug discovery. These compounds' molecular structures and conformational preferences have been studied, aiding in the development of novel drugs (Radchenko et al., 2010).

Diversity-Oriented Synthesis of Azaspirocycles

The compound has been utilized in the diversity-oriented synthesis of azaspirocycles, leading to functionalized pyrrolidines, piperidines, and azepines. These are significant scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Lipophilicity Studies

Azaspiro[3.3]heptanes, as replacements for other heterocycles in medicinal chemistry, have shown to lower the logD 7.4 of molecules. This research provides insights into their basicity and geometry, crucial for understanding their medicinal chemistry applications (Degorce, Bodnarchuk, & Scott, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO.ClH/c1-13-7(8(9,10)11)2-6(3-7)4-12-5-6;/h12H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYXECIKBCBJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CNC2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361644-13-3 |

Source

|

| Record name | 6-methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

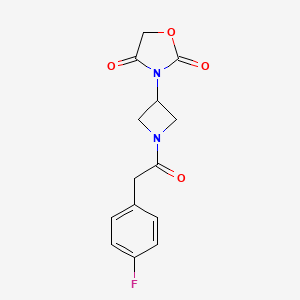

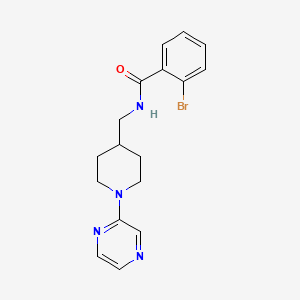

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

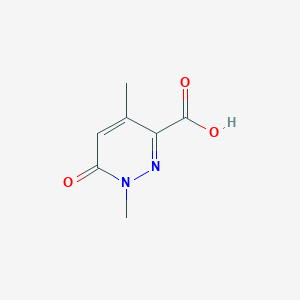

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

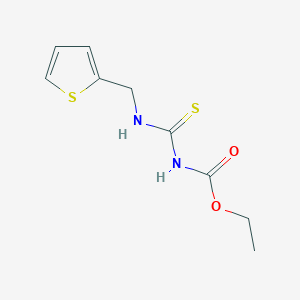

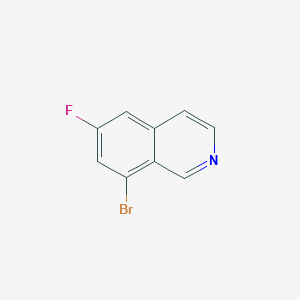

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)

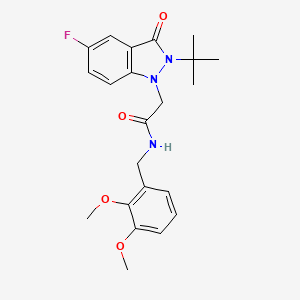

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)